1-(4-ethoxyphenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
The compound 1-(4-ethoxyphenyl)-3-(4-methylphenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione is a heterocyclic molecule featuring a fused thienoimidazole core with a hexahydro configuration. Its structure includes a sulfur atom in the thiophene ring and two distinct aromatic substituents: a 4-ethoxyphenyl group (electron-donating) and a 4-methylphenyl group (moderately electron-donating). This combination of substituents and the saturated hexahydro backbone likely influences its physicochemical properties and reactivity, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-26-17-10-8-16(9-11-17)22-19-13-27(24,25)12-18(19)21(20(22)23)15-6-4-14(2)5-7-15/h4-11,18-19H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBYKHLKKCYBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic compound belonging to the thieno[3,4-d]imidazole family. This compound has garnered attention due to its potential biological activities, which may include anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various research studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thieno[3,4-d]imidazole core with ethoxy and methyl substitutions that may influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. It has been shown to interact with various molecular targets that regulate cell cycle and apoptosis pathways.
- Case Studies : In vitro studies have demonstrated that derivatives of thieno[3,4-d]imidazoles can induce apoptosis in cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Antibacterial Effects : Compounds within this class have shown activity against a range of pathogenic bacteria. For example, derivatives were tested against standard strains and demonstrated comparable efficacy to established antibiotics like streptomycin .
- Fungal Activity : Some studies have reported moderate fungicidal activities against various fungal strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis or inhibit proliferation.
- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties based on available literature:
*Calculated molecular weight based on formula C₂₃H₂₃N₃O₄S.
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with D110-0132’s 3-nitrophenyl substituent (electron-withdrawing).
- Steric Effects : The 3,5-dimethylphenyl group in D110-0132 introduces steric hindrance, which may reduce reactivity in substitution reactions compared to the target compound’s 4-methylphenyl group .
- Core Structure Differences : The imidazolidine-trione analog () lacks the thiophene ring, resulting in lower molecular weight and altered electronic properties due to the absence of sulfur .
Thermal and Solubility Profiles
- Melting Points : While data for the target compound is unavailable, analogs like those in show melting points ranging from 88–141°C, influenced by substituent symmetry and crystallinity. The ethoxyphenyl group may lower the melting point compared to nitro-substituted derivatives due to reduced polarity .
- Solubility: The ethoxy group likely enhances solubility in organic solvents (e.g., ethanol, DMSO) compared to nitro or trimethylsilyl groups in other analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
